molecular formula C31H41ClFNO3 B589921 Haloperidol-d4 Decanoate CAS No. 1329837-92-4

Haloperidol-d4 Decanoate

Cat. No.: B589921
CAS No.: 1329837-92-4
M. Wt: 534.146
InChI Key: GUTXTARXLVFHDK-GIVHGBEGSA-N
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Description

Haloperidol-d4 Decanoate is a deuterated form of Haloperidol Decanoate, a long-acting ester of the antipsychotic drug Haloperidol. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The deuterium atoms in this compound replace hydrogen atoms, which can help in studying the pharmacokinetics and metabolism of the drug due to the isotope effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Haloperidol-d4 Decanoate involves the esterification of Haloperidol-d4 with decanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Haloperidol-d4 Decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Haloperidol-d4, which are useful in pharmacokinetic studies .

Scientific Research Applications

Haloperidol-d4 Decanoate has several scientific research applications:

Mechanism of Action

Haloperidol-d4 Decanoate exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the brain. This action helps in reducing the symptoms of psychosis by decreasing the overactivity of dopamine pathways in the mesolimbic and mesocortical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide stability and allow for more precise tracking of the drug’s metabolism compared to its non-deuterated counterpart .

Properties

CAS No.

1329837-92-4

Molecular Formula

C31H41ClFNO3

Molecular Weight

534.146

IUPAC Name

[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D

InChI Key

GUTXTARXLVFHDK-GIVHGBEGSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Synonyms

Decanoic Acid 4-(4-Chlorophenyl-d4)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester;  Haldol-d4 Decanoate;  Halomonth-d4;  KD 136-d4;  KD 16-d4;  Neoperidole-d4;  R 13762-d4; 

Origin of Product

United States

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